molecular formula C12H6N4O B12903744 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyrazine-2,3-dicarbonitrile CAS No. 67823-04-5

6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyrazine-2,3-dicarbonitrile

Cat. No.: B12903744
CAS No.: 67823-04-5
M. Wt: 222.20 g/mol
InChI Key: BTJWDHJYDNXASV-UHFFFAOYSA-N
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Description

5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE is a nitrogen-containing heterocyclic compound It is known for its unique structure, which includes a pyrazine ring substituted with a hydroxyl group and two cyano groups

Preparation Methods

The synthesis of 5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base can yield the desired pyrazine derivative. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The cyano groups can be reduced to amines under suitable conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides.

Scientific Research Applications

5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photoredox catalysts.

Mechanism of Action

The mechanism of action of 5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar compounds to 5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE include other pyrazine derivatives such as:

    5-HYDROXYPYRAZINE-2,3-DICARBONITRILE: Lacks the phenyl group but shares the core pyrazine structure.

    2,3-DICYANO-5-HYDROXYPYRAZINE: Similar structure but different substitution pattern.

    PYRAZINE-2,3-DICARBONITRILE: Lacks the hydroxyl and phenyl groups. The uniqueness of 5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

67823-04-5

Molecular Formula

C12H6N4O

Molecular Weight

222.20 g/mol

IUPAC Name

5-(4-hydroxyphenyl)pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C12H6N4O/c13-5-10-11(6-14)16-12(7-15-10)8-1-3-9(17)4-2-8/h1-4,7,17H

InChI Key

BTJWDHJYDNXASV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C(=N2)C#N)C#N)O

Origin of Product

United States

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